molecular formula C3H2ClNO B1338427 2-Chloro-3-oxopropanenitrile CAS No. 53106-70-0

2-Chloro-3-oxopropanenitrile

Cat. No. B1338427
CAS RN: 53106-70-0
M. Wt: 103.51 g/mol
InChI Key: RJOJHKXZYVLLKN-UHFFFAOYSA-N
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Description

2-Chloro-3-oxopropanenitrile is a chemical compound that can be synthesized through various chemical reactions involving nitriles. The compound is characterized by the presence of a chloro group and an oxo group attached to a three-carbon chain with a terminal nitrile group.

Synthesis Analysis

The synthesis of compounds related to 2-Chloro-3-oxopropanenitrile can be achieved through different methods. For instance, a method for the synthesis of 3-oxopropanenitriles from heterocyclic compounds involves electrophilic cyanoacetylation using mixed anhydrides in the presence of a catalyst . Additionally, nitrile-substituted cyclopropanes, which are structurally related to 2-Chloro-3-oxopropanenitrile, can be synthesized in a stereocontrolled fashion from the intermolecular cyclopropanation between diazo compounds and olefins, catalyzed by a chiral dirhodium complex . Furthermore, cyclopropane derivatives can undergo formal [3 + 2] cycloaddition with nitriles to form pyrrolines or can be activated to react with nitriles in a formal [3 + 2] dipolar cycloaddition reaction9.

Molecular Structure Analysis

The molecular structure of compounds similar to 2-Chloro-3-oxopropanenitrile can be determined using techniques such as gas electron diffraction (GED), microwave spectroscopy (MW), and quantum chemical calculations. For example, the molecular structure of chloropropanone oxime, which shares a chloro and oxo functional group with 2-Chloro-3-oxopropanenitrile, has been determined using these methods, revealing the conformational mixture and principal values of geometrical parameters .

Chemical Reactions Analysis

Chemical reactions involving 2-Chloro-3-oxopropanenitrile or its related compounds can lead to various products depending on the reactants and conditions. For example, 1,2-dichlorocyclopropenes can react with nitrile oxides to produce oxazines , and 2-chloro-2-nitrosopropane can undergo a Diels-Alder reaction with 1,3-cyclohexadiene to form bicyclic compounds . Additionally, tin(IV) chloride-mediated reactions of cyclopropane derivatives with nitriles can afford trisubstituted oxazoles .

Physical and Chemical Properties Analysis

The physical and chemical properties of 2-Chloro-3-oxopropanenitrile and related compounds can be complex due to the presence of multiple functional groups. For instance, the rotational spectrum of 2,2-dichloropropane, which contains two chloro groups like 2-Chloro-3-oxopropanenitrile, is characterized by isotopic species, nuclear quadrupole hyperfine splitting, and perturbed rotational transitions in excited states . These properties are crucial for understanding the behavior of these compounds under different conditions and for their identification and quantification in various contexts.

Scientific Research Applications

Synthesis of Heterocyclic Compounds

A notable application is the synthesis of various heterocyclic compounds through electrophilic cyanoacetylation. Researchers have developed efficient methods for synthesizing 3-oxopropanenitriles, which serve as precursors for further chemical transformations. For example, a study demonstrated the simple synthesis of these compounds from heterocyclic compounds via direct electrophilic cyanoacetylation using mixed anhydrides in the presence of Mg(ClO4)2·2H2O as a catalyst, extending the method to electron-poor aromatic compounds as well (Andicsová-Eckstein, Kozma, & Végh, 2016).

Oxidative Cyclization Reactions

Another application involves oxidative cyclization reactions of 3-oxopropanenitriles with conjugated alkenes to synthesize heterocyclic-containing carbonitriles. This method utilizes manganese(III) acetate, demonstrating the versatility of 3-oxopropanenitriles in forming complex heterocyclic structures with good yields. The products from these reactions find applications in various fields, including pharmaceuticals and material science (Yılmaz, Uzunalioğlu, & Pekel, 2005).

Radical Addition Reactions

The radical addition of 3-oxopropanenitriles to dienes, promoted by cerium(IV) ammonium nitrate and manganese(III) acetate, yields dihydrofurans. These reactions underscore the reactivity of 3-oxopropanenitriles under radical conditions, leading to compounds that could be of interest in developing new materials or as intermediates in organic synthesis (Hocaoglu & Yılmaz, 2019).

Environmental Applications

In environmental science, research has explored the use of related compounds like 2-chloro-6-(trichloromethyl)-pyridine as a nitrification inhibitor in agriculture. Such studies highlight the potential environmental benefits of using specific chlorinated nitriles to increase crop yields and reduce nitrogen losses, indirectly pointing towards the broader chemical family's utility in addressing agricultural challenges (Sun et al., 2015).

Dyeing of Polypropylene Fabrics

An eco-friendly dyeing process has been optimized for polypropylene fabrics using azo-based dispersed dyes derived from 3-(3-Chlorophenyl)-2-((4-substituted) diazenyl)-3-oxopropanenitrile, showcasing the application in textile industries. This process emphasizes the role of chloro-oxopropanenitriles in developing new dyes for the textile industry, leveraging supercritical carbon dioxide as a medium for an environmentally friendly approach (Elmaaty et al., 2019).

Safety And Hazards

The safety data sheet for 2-Chloro-3-oxopropanenitrile indicates that it is a highly flammable liquid and vapor. It can cause skin irritation, serious eye irritation, and may cause respiratory irritation .

properties

IUPAC Name

2-chloro-3-oxopropanenitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C3H2ClNO/c4-3(1-5)2-6/h2-3H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RJOJHKXZYVLLKN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C(=O)C(C#N)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C3H2ClNO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80456445
Record name 2-Chloro-3-oxopropanenitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80456445
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

103.51 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-Chloro-3-oxopropanenitrile

CAS RN

53106-70-0
Record name 2-Chloro-3-oxopropanenitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80456445
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
11
Citations
AF Brooks, GA Garcia… - Journal of Heterocyclic …, 2021 - Wiley Online Library
… ) proceeded via in situ generation of a 2-chloro-3-oxopropanenitrile from the base-catalyzed … , we decided to try pre-isolation of 2-chloro-3-oxopropanenitrile as its sodium salt (6) prior to …
B Wilding, M Winkler, B Petschacher… - Advanced Synthesis …, 2012 - Wiley Online Library
… 2-Chloro-3-oxopropanenitrile (1.142 g, 11.03 mmol) was dissolved in 20 mL deionized water and added dropwise to the reaction mixture. The reaction mixture was stirred at reflux …
DS Williamson, GP Smith, GK Mikkelsen… - Journal of medicinal …, 2021 - ACS Publications
… -4-oxo-3H,4H,7H-pyrrolo[2,3-d]pyrimidine-5-carbonitrile (66) was synthesized in two steps from 2-chloroacetonitrile (62) and methyl formate (63) to give 2-chloro-3-oxopropanenitrile (64…
Number of citations: 19 0-pubs-acs-org.brum.beds.ac.uk
X Li - 2018 - search.proquest.com
The dissertation will give an introduction, background and current research progress in the areas of antifolates and chemotherapy of anticancer. The design and synthesis of classical 6-…
M Punaha Ravindra - 2018 - dsc.duq.edu
… also reported the synthesis of 2-amino-4-oxo4,7-1H-pyrrolo[2,3-d]pyrimidine-5-carbonitrile 50 (Scheme 8) from the condensation of pyrimidine 22 with 2-chloro-3-oxopropanenitrile 49 …
Number of citations: 0 dsc.duq.edu
MP Ravindra - 2018 - search.proquest.com
… also reported the synthesis of 2-amino-4-oxo4,7-1H-pyrrolo[2,3-d]pyrimidine-5-carbonitrile 50 (Scheme 8) from the condensation of pyrimidine 22 with 2-chloro-3-oxopropanenitrile 49 …
NG Anthony, J Baiget, G Berretta, M Boyd… - Journal of medicinal …, 2017 - ACS Publications
… A solution of 2-chloro-3-oxopropanenitrile (794 mg, 7.67 mmol) in H 2 O (10 mL) was added dropwise over 1 h to the reaction mixture, then stirred 16 h at 50 C, and subsequently, the …
Number of citations: 36 0-pubs-acs-org.brum.beds.ac.uk
C West - 2016 - stax.strath.ac.uk
The dysregulation of the transcription factor NF-κB has been linked with multiple pathologies including cancers, inflammatory diseases and autoimmune conditions. Under basal …
Number of citations: 0 stax.strath.ac.uk
F Klepper, K Polborn, T Carell - Helvetica chimica acta, 2005 - Wiley Online Library
… Starting material is methyl format (1), which was converted after enolization and reaction with ClCH2CN into the 2-chloro-3-oxopropanenitrile (2) (Scheme 2). Condensation of the nitrile …
Y Wang - 2013 - search.proquest.com
CLASSICAL ANTIFOLATES: SYNTHESIS OF 5-SUBSTITUTED, 6-SUBSTITUTED AND 7-SUBSTITUTED PYRROLO[2,3- d]PYRIMIDINES AS TARGETED ANTIC Page 1 CLASSICAL …

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